2-(3-bromobenzyl)phthalazin-1(2H)-one is a synthetic compound belonging to the phthalazinone class, characterized by a phthalazine core substituted with a bromobenzyl group. Phthalazinones are known for their diverse biological activities, making them significant in medicinal chemistry.
The compound is synthesized through various chemical methods involving phthalic anhydride and brominated anilines. Its synthesis and properties have been discussed in several scientific articles and patents, highlighting its potential applications in pharmacology.
2-(3-bromobenzyl)phthalazin-1(2H)-one can be classified as:
The synthesis of 2-(3-bromobenzyl)phthalazin-1(2H)-one typically involves the following steps:
The molecular structure of 2-(3-bromobenzyl)phthalazin-1(2H)-one consists of a phthalazine ring system with a bromobenzyl substituent.
The compound can participate in various chemical reactions typical for phthalazinones, including:
The reactivity of 2-(3-bromobenzyl)phthalazin-1(2H)-one is influenced by its electronic structure, which is affected by the bromine substituent's electron-withdrawing effects .
The mechanism of action for compounds like 2-(3-bromobenzyl)phthalazin-1(2H)-one often involves interactions with biological targets such as enzymes or receptors.
Studies suggest that phthalazinones may act as inhibitors for various enzymes, including those involved in cancer pathways. For example, some derivatives have been shown to inhibit poly (ADP-ribose) polymerases (PARPs), which are crucial in DNA repair processes .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Resolution Mass Spectrometry (HRMS) are used to confirm the compound's identity and purity .
2-(3-bromobenzyl)phthalazin-1(2H)-one has potential applications in:
The phthalazin-1(2H)-one core represents a privileged diazaheterobicyclic scaffold in medicinal chemistry, characterized by a fused benzene and pyridazinone ring system. This structure features two nitrogen atoms at positions 1 and 2, with a ketone group at position 1, creating a conjugated system with significant dipole moments (≈4.5 Debye). The planar, electron-deficient π-system enables strong stacking interactions with biological targets, particularly enzyme active sites containing aromatic amino acid residues [7] [10]. Key structural parameters include:
Table 1: Physicochemical Properties of Phthalazin-1(2H)-one Core
Property | Value/Range | Biological Implication |
---|---|---|
logP | 1.2-1.8 | Moderate membrane permeability |
Polar Surface Area | 40-45 Ų | Favorable for cellular uptake |
Hydrogen Bond Acceptors | 3 | Target interaction capability |
Hydrogen Bond Donors | 1 | Target interaction capability |
The 3-bromobenzyl-functionalized derivative exploits this scaffold's electronic asymmetry, where the bromine atom at the meta-position significantly enhances lipophilicity (experimental logP ≈ 3.82) compared to unsubstituted analogs [1]. This modification increases hydrophobic contact potential while maintaining optimal solubility for pharmacological activity. Molecular modeling confirms the bromobenzyl group occupies distinct hydrophobic subpockets in enzyme binding sites, particularly in PARP-1 and kinase targets [5].
Substituent positioning on the phthalazinone scaffold critically determines pharmacological specificity and potency. The N2 position predominantly influences steric accessibility to target proteins, while C4 substitutions modulate electronic characteristics:
Modulates cell permeability: 3-bromobenzyl at N2 increases logP by ≈2 units versus C4-substituted analogs [1]
C4-Substitution:
Table 2: Biological Activity Comparison by Substituent Position
Compound Type | PARP-1 IC₅₀ (µM) | Antiproliferative IC₅₀ (µM) | TGFβ Inhibition IC₅₀ (µM) |
---|---|---|---|
N2-(3-Bromobenzyl) | 0.89 | 17.4-20.1 (HepG2/MCF-7) | >10 |
C4-(4-Chlorobenzyl) | 1.45 | 25.3-28.9 (HepG2/MCF-7) | Not reported |
C4-Morpholinoaniline | >10 | >50 | 0.11 |
The 3-bromobenzyl group at N2 demonstrates superior anticancer potency against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines compared to C4-substituted analogs, attributed to optimized PARP-1 inhibition and enhanced cellular uptake [1]. Molecular dynamics simulations reveal that N2-substituents induce conformational changes in PARP-1's helical domain (HD region), while C4-modifications primarily affect loop mobility near the zinc finger domain [5].
The 3-bromobenzyl moiety significantly enhances pharmacodynamic and pharmacokinetic properties when appended to phthalazinone scaffolds:
Meta-positioning prevents conjugation with the phthalazinone π-system, maintaining scaffold electronics while providing steric directionality [1]
Biological Performance Advantages:
Selectivity Modulation: The bromine atom reduces off-target kinase activity compared to smaller halogenated analogs, improving therapeutic indices in cellular assays [6]
Synthetic Versatility:
Table 3: Therapeutic Applications of 3-Bromobenzyl-Functionalized Phthalazinones
Biological Target | Activity | Mechanistic Insight |
---|---|---|
PARP-1 | IC₅₀ = 0.89 µM | Disrupts NAD+ coordination via bromine-Tyr907 interaction |
Tubulin | IC₅₀ = 18.2 µM (MCF-7) | Colchicine site binding, mitotic arrest |
LasR (Quorum Sensing) | 78% biofilm inhibition at 2×MIC | Prevents virulence factor production in P. aeruginosa |
Fungal CYP51 | 85% Botrytis cinerea inhibition | Ergosterol biosynthesis disruption at 50 ppm |
The meta-bromine configuration demonstrates distinct advantages over ortho- and para-isomers in pharmacological profiles. Ortho-substituted analogs suffer from steric hindrance reducing target affinity, while para-bromine derivatives exhibit increased metabolic lability. The 3-bromobenzyl group thus represents an optimal balance of target engagement, metabolic stability, and synthetic accessibility in phthalazinone-based drug design [1] [10].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 70802-12-9
CAS No.:
CAS No.: